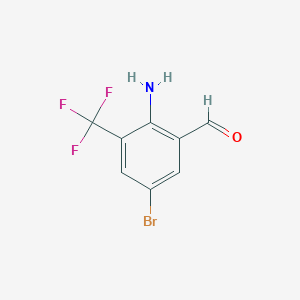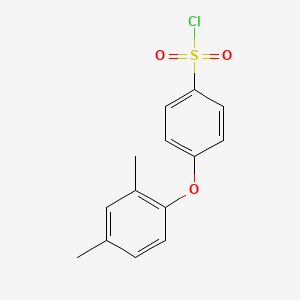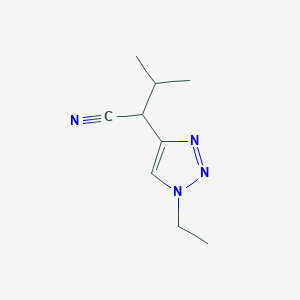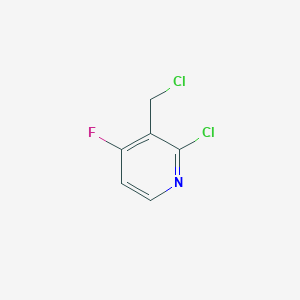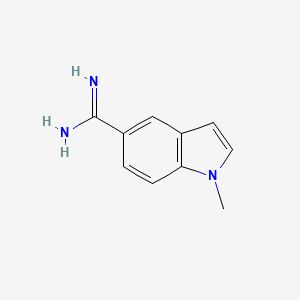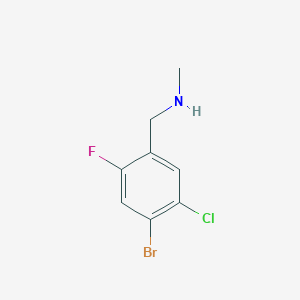
1-(4-Bromo-5-chloro-2-fluorophenyl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-5-chloro-2-fluorophenyl)-N-methylmethanamine is a synthetic organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with a methylmethanamine group
Méthodes De Préparation
The synthesis of 1-(4-Bromo-5-chloro-2-fluorophenyl)-N-methylmethanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 4-bromo-5-chloro-2-fluoroaniline.
N-Methylation: The aniline derivative undergoes N-methylation using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Methanamine Group: The intermediate product is then treated with formaldehyde and hydrogen cyanide to form the methanamine group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(4-Bromo-5-chloro-2-fluorophenyl)-N-methylmethanamine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride).
Applications De Recherche Scientifique
1-(4-Bromo-5-chloro-2-fluorophenyl)-N-methylmethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-5-chloro-2-fluorophenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can influence its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
1-(4-Bromo-5-chloro-2-fluorophenyl)-N-methylmethanamine can be compared with other similar compounds, such as:
4-Bromo-5-chloro-2-fluoroaniline: Lacks the N-methylmethanamine group.
1-(4-Bromo-5-chloro-2-fluorophenyl)ethanone: Contains an ethanone group instead of the methanamine group.
2-(4-Bromo-5-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a dioxaborolane group.
The uniqueness of this compound lies in its specific functional groups and the combination of halogen atoms, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H8BrClFN |
|---|---|
Poids moléculaire |
252.51 g/mol |
Nom IUPAC |
1-(4-bromo-5-chloro-2-fluorophenyl)-N-methylmethanamine |
InChI |
InChI=1S/C8H8BrClFN/c1-12-4-5-2-7(10)6(9)3-8(5)11/h2-3,12H,4H2,1H3 |
Clé InChI |
KISLYLWTYWVHNP-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC(=C(C=C1F)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


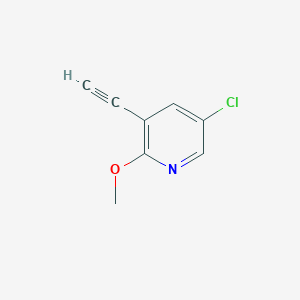
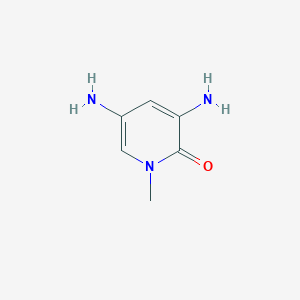
![1'-Methyl-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]](/img/structure/B15220802.png)

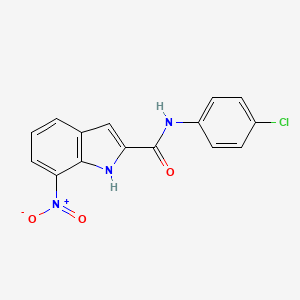
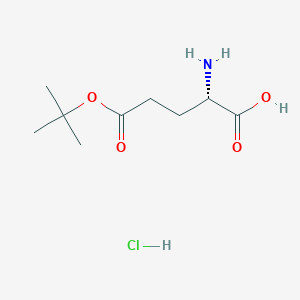

![N-Methyl-1-(pyrazolo[1,5-a]pyridin-4-yl)methanamine](/img/structure/B15220819.png)
